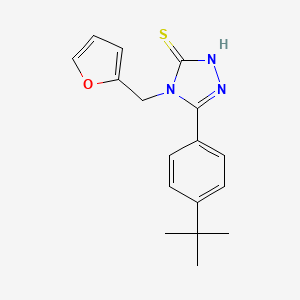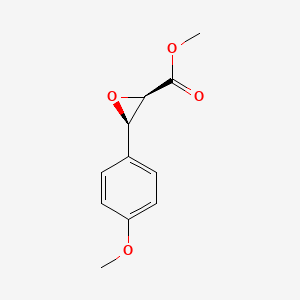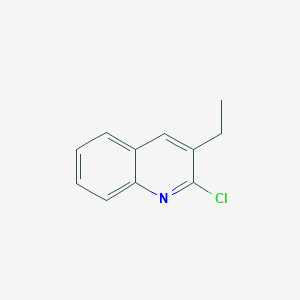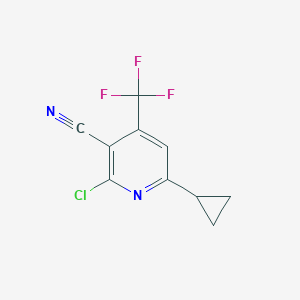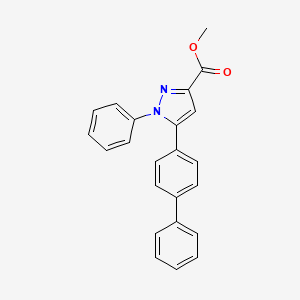
Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate
Overview
Description
Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate, commonly known as MPPC, is a chemical compound with potential applications in scientific research. MPPC belongs to the class of pyrazole derivatives and has gained significant attention due to its potential pharmacological and biological properties.
Scientific Research Applications
Structural and Spectral Analysis
Research has delved into the structural and spectral characterization of pyrazole derivatives, highlighting their significance in understanding molecular properties and behaviors. For instance, a study focused on the structural, spectral, and theoretical investigations of a related pyrazole compound, providing insights into its molecular geometry and electronic transitions. Such analyses are foundational for applying these compounds in material science and pharmaceutical research, offering a basis for further synthetic modifications and applications (S. Viveka et al., 2016).
Inhibitory Activities
The potential inhibitory activities of pyrazole derivatives against various biological targets have been a subject of significant interest. For example, fragment-based screening techniques identified a pyrazole derivative as a novel inhibitor of protein kinase B, a key enzyme involved in cell signaling and cancer progression. This discovery underscores the potential of pyrazole compounds in developing new therapeutic agents (G. Saxty et al., 2007).
Antimicrobial and Antioxidant Activities
Pyrazole derivatives have also been synthesized and evaluated for their antimicrobial and antioxidant activities. A study synthesized a series of triazolyl pyrazole derivatives and found that some compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings suggest the utility of pyrazole compounds in developing new antimicrobial and antioxidant agents, which are crucial for addressing drug resistance and oxidative stress-related diseases (Manjunatha Bhat et al., 2016).
Corrosion Inhibition
The application of pyrazole derivatives as corrosion inhibitors for metals in acidic environments has been explored, highlighting their potential in industrial applications. A study investigating the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution found that these compounds effectively prevent corrosion, suggesting their applicability in protecting metal surfaces in industrial processes (M. Yadav et al., 2015).
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives for various applications have been extensively studied. Research on new synthetic routes and the structural elucidation of these compounds are crucial for their application in material science, pharmaceuticals, and chemical industries. One study detailed the synthesis and crystal structure of a specific pyrazole derivative, contributing to the understanding of its chemical behavior and potential applications (A. Saeed et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. For instance, if the target is an enzyme, the compound could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway in which the enzyme is involved .
Pharmacokinetics
They are metabolized by various enzymes and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s interaction with its target, thereby affecting its efficacy .
properties
IUPAC Name |
methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-27-23(26)21-16-22(25(24-21)20-10-6-3-7-11-20)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPWDGHSTDNORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378062 | |
| Record name | Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate | |
CAS RN |
957320-19-3 | |
| Record name | Methyl 1-phenyl-5-(4-phenylphenyl)pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



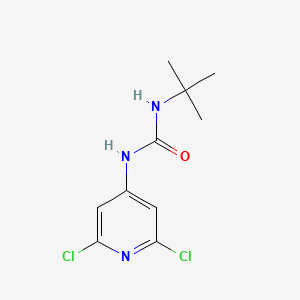
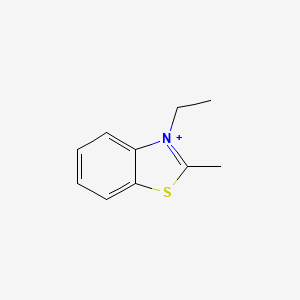
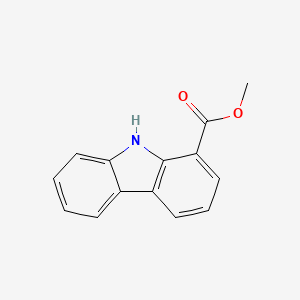

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1620993.png)

